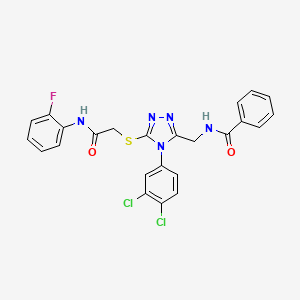![molecular formula C21H16ClF3N2O4S B2384446 4-{[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]méthyl}phényl 4-(acétylamino)benzènesulfonate CAS No. 338415-87-5](/img/structure/B2384446.png)
4-{[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]méthyl}phényl 4-(acétylamino)benzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a benzenesulfonate group, which is a strong leaving group often used in organic synthesis . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical properties of drug molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the benzenesulfonate group. Trifluoromethylation is a well-studied reaction in organic chemistry, and there are several methods available, including the use of trifluoromethyltrimethylsilane .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the leaving group ability of the benzenesulfonate group . These groups could potentially make the compound more reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .
Applications De Recherche Scientifique
- Protection des Cultures: Les dérivés de TFMP jouent un rôle crucial dans la protection des cultures contre les ravageurs. Le premier dérivé de TFMP introduit sur le marché agrochimique était le fluazifop-butyle, et depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
- Synthèse Intermédiaire: En particulier, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) sert d'intermédiaire chimique pour plusieurs produits de protection des cultures .
- Recherche Analgésique: Les chercheurs ont synthétisé et caractérisé une série de dérivés de TFMP pour leur potentiel analgésique. Ces composés ont été étudiés à l'aide de diverses méthodes, notamment la HR-EIMS, la HR-FABMS, la RMN 1H, la RMN 13C, l'UV et la FT-IR .
- Modulation du Récepteur GABA: Des dérivés d'isoxazoline contenant des esters, qui incorporent la partie TFMP, ont été étudiés pour leur activité insecticide. Ces composés agissent sur le récepteur GABA, une cible clé pour la lutte antiparasitaire .
- Produits Chimiques Organiques Fluorés: Les dérivés de TFMP contribuent au développement de matériaux fonctionnels. Les composés contenant du fluor, y compris ceux contenant des groupes trifluorométhyle, possèdent des propriétés uniques qui influencent les activités biologiques et les caractéristiques physiques .
- Caractéristiques Physicochimiques: La combinaison des propriétés physicochimiques uniques de l'atome de fluor et de la partie pyridine contribue aux activités biologiques des dérivés de TFMP .
- Essais Cliniques en Cours: Plusieurs produits pharmaceutiques et vétérinaires contenant du TFMP ont reçu l'autorisation de mise sur le marché, et d'autres candidats sont actuellement en phase d'essais cliniques. Attendez-vous à l'émergence de nouvelles applications du TFMP à l'avenir .
Agrochimie
Pharmaceutiques
Activités Insecticides
Matériaux Fonctionnels
Propriétés Chimiques
Perspectives Futures
En résumé, le TFMP et ses dérivés sont prometteurs dans divers domaines, de la protection des cultures à la recherche pharmaceutique. Leurs propriétés uniques en font des outils précieux pour relever divers défis scientifiques. 🌱🔬
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the application and the specific biochemical pathways involved.
Mode of Action
It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds containing a trifluoromethyl group, like this one, have been widely used in the agrochemical industry . They participate in various biochemical reactions, but the exact pathways would depend on the specific targets and the environment in which the compound is used.
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of drugs, potentially improving their bioavailability .
Result of Action
Tfmp derivatives have been used in various applications due to their unique physicochemical properties and the unique characteristics of the pyridine moiety . The exact effects would depend on the specific targets and the environment in which the compound is used.
Propriétés
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O4S/c1-13(28)27-16-4-8-18(9-5-16)32(29,30)31-17-6-2-14(3-7-17)10-20-19(22)11-15(12-26-20)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYMDDDSPRQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
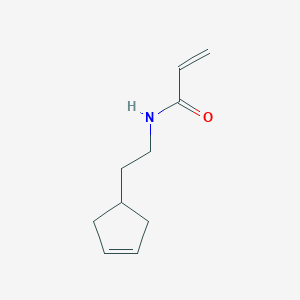

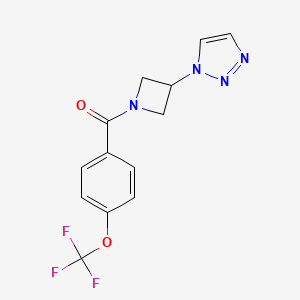
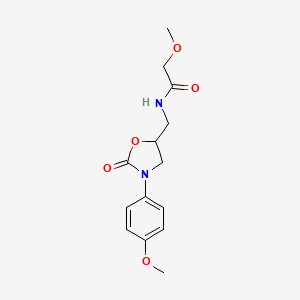
![3-methyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2384371.png)
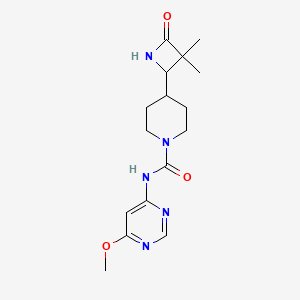
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
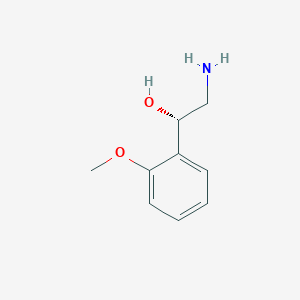
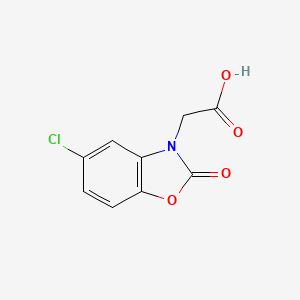
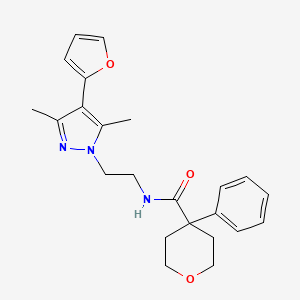
![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)
